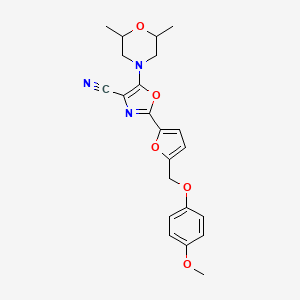

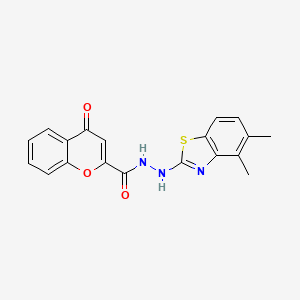

![molecular formula C12H8ClN3O2 B2383136 4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-28-9](/img/structure/B2383136.png)

4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine” belongs to a class of compounds known as oxazolopyrimidines . These compounds are known for their wide range of pharmacological effects .

Synthesis Analysis

Oxazolopyrimidines can be synthesized through various methods. One common approach involves the cyclization of pyrimidine derivatives resulting in the fused oxazole ring . Another method includes the condensation of oxazole derivatives leading to fused pyrimidine rings .

Molecular Structure Analysis

The molecular structure of oxazolopyrimidines consists of a pyrimidine ring fused with an oxazole ring . The exact structure of “4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving oxazolopyrimidines can vary widely depending on the specific compound and the conditions. For instance, some oxazolopyrimidines have been found to exhibit significant inhibitory activity .

科学的研究の応用

Antitumor Activity in Breast Cancer

The compound has been investigated for its anti-breast cancer activity. A series of derivatives were synthesized and tested against breast cancer cell lines. Notably, oxazolopyrimidine 5 exhibited the highest antitumor activity. Comparative analysis revealed correlations with existing drugs like tamoxifen and aclacinomycin A. Additionally, it effectively suppressed ADK (adenosine kinase) in cultured MDA-MB 231 cell lines, suggesting ADK as one of its targets for exerting anticancer properties .

Bioisosteric Potential with Purines

Fused pyrimidine derivatives, including oxazolo[5,4-d]pyrimidine , are considered bioisosteres with purines. This property makes them interesting for drug design and development. Researchers have explored their diverse biological potential, which extends beyond anticancer activity .

Synthesis and Applications in Medicinal Chemistry

Recent advances in the synthesis of oxazolo[5,4-d]pyrimidine derivatives have opened up opportunities for drug discovery. These compounds can be strategically constructed from appropriate pyrazole derivatives. For instance, starting from 2-(p-tolylamino)acetohydrazide , researchers obtained the pyrazolo[3,4-d]pyrimidine derivative as a strategic intermediate .

作用機序

Target of Action

The primary target of 4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating .

Result of Action

The primary result of the action of 4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is the inhibition of cell proliferation . This is due to its inhibitory effect on CDK2, which leads to the arrest of the cell cycle . This makes the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

将来の方向性

特性

IUPAC Name |

4-(2-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O2/c1-7-10-11(14-6-15-12(10)18-16-7)17-9-5-3-2-4-8(9)13/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOTUJVXAFTTMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=NC=N2)OC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324605 |

Source

|

| Record name | 4-(2-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821642 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

672925-28-9 |

Source

|

| Record name | 4-(2-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

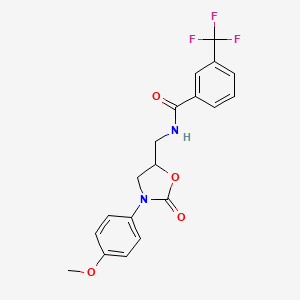

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2383054.png)

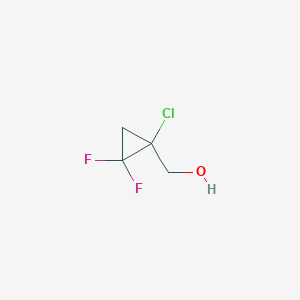

![tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate](/img/structure/B2383058.png)

![(4-Fluorophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2383063.png)

![2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2383064.png)

![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B2383073.png)

![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2383075.png)

![ethyl 6-methyl-4-[(4-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2383076.png)